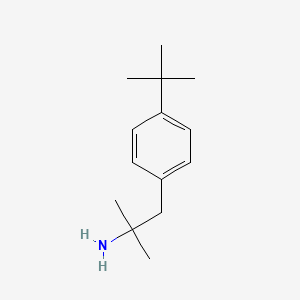

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine

CAS No.:

Cat. No.: VC18228492

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23N |

|---|---|

| Molecular Weight | 205.34 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)-2-methylpropan-2-amine |

| Standard InChI | InChI=1S/C14H23N/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9H,10,15H2,1-5H3 |

| Standard InChI Key | GLHUTVSGOSIQJC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C)(C)N |

Introduction

Chemical Identity and Structural Configuration

1-(4-Tert-butylphenyl)-2-methylpropan-2-amine (IUPAC name: 2-methyl-1-(4-(tert-butyl)phenyl)propan-2-amine) is a secondary amine characterized by a tert-butyl-substituted phenyl group attached to a propane backbone with a methyl group and amine moiety at the second carbon. Its molecular formula is C₁₄H₂₃N, yielding a molecular weight of 205.34 g/mol (free base). The hydrochloride salt form, documented in PubChem (CID 112756462), has a molecular weight of 241.80 g/mol .

Stereochemical Considerations

The compound’s stereochemical configuration influences its reactivity and intermolecular interactions. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk, which may hinder rotational freedom and affect binding interactions in potential applications .

Comparative Structural Analysis

While PubChem data primarily describe the propan-1-amine isomer (amine at the first carbon), the propan-2-amine variant discussed here differs in amine placement, altering electronic and steric profiles. This positional isomerism impacts solubility and reactivity, as the amine’s proximity to the methyl group modifies electron density distribution .

Synthesis and Industrial Production

Table 1: Key Reaction Parameters for Amine Synthesis

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Alkylation | AlCl₃, tert-butyl chloride, 0–5°C | Slow reagent addition to minimize byproducts |

| Nitro Group Reduction | H₂ (1 atm), Pd-C catalyst, ethanol, 25°C | Catalyst recycling to reduce costs |

Industrial-scale production would likely employ continuous flow reactors to enhance mixing efficiency and temperature control, particularly during exothermic stages like alkylation .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity, driven by the tert-butyl group, suggests limited aqueous solubility but high organic solvent compatibility (e.g., ethanol, dichloromethane). Stability studies on analogous amines indicate susceptibility to oxidative degradation, necessitating inert storage conditions (N₂ atmosphere, -20°C) .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume